molecular formula C17H25N3O2S B2806092 1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 2034591-34-7

1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide

Numéro de catalogue: B2806092
Numéro CAS: 2034591-34-7
Poids moléculaire: 335.47
Clé InChI: RSQQKCSYKFORKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide" is a synthetic small molecule characterized by a 1,2-dihydropyridinone core substituted with a methyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further functionalized with a piperidin-4-ylmethyl group, which is linked to a thiolan-3-yl (tetrahydrothiophen-3-yl) ring.

Propriétés

IUPAC Name

1-methyl-2-oxo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19-7-2-3-15(17(19)22)16(21)18-11-13-4-8-20(9-5-13)14-6-10-23-12-14/h2-3,7,13-14H,4-6,8-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQKCSYKFORKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-Methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone methyltransferase EZH2. This compound belongs to a class of molecules that are being investigated for their therapeutic applications in cancer treatment, especially in relation to epigenetic regulation.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a molecular weight of approximately 319.405 g/mol. The structure includes a substituted 2-oxo-1,2-dihydropyridine ring linked to a piperidine ring, which suggests potential interactions with various biological targets.

Key Structural Features

FeatureDescription
CAS Number 2034554-82-8
Molecular Formula C17H25N3O3
Molecular Weight 319.405 g/mol
Functional Groups Dihydropyridine, amide, thiol group

The primary mechanism of action for 1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide involves the inhibition of the EZH2 enzyme within the Polycomb Repressive Complex 2 (PRC2). By binding to EZH2, this compound disrupts its methyltransferase activity, which is crucial for epigenetic regulation and is implicated in various cancers.

Effects on Cancer Cells

Studies indicate that inhibition of EZH2 can lead to:

  • Reactivation of Tumor Suppressor Genes : By preventing the methylation of histones, the compound may restore the expression of genes that suppress tumor growth.
  • Induction of Apoptosis : Enhanced cell death in cancer cells through altered signaling pathways.

Research Findings

Recent studies have highlighted the efficacy of this compound against specific cancer types:

  • B-cell Lymphomas : The compound is currently undergoing evaluation in Phase I clinical trials targeting B-cell lymphomas.
  • Breast Cancer : Related compounds have shown cytotoxic activity against estrogen receptor-positive breast cancer cell lines (MCF-7) and triple-negative breast cancer cell lines (MDA-MB-468) .

Case Studies

A notable case study involved the evaluation of similar dihydropyridine derivatives in preclinical models:

  • Study Title : "Evaluation of Dihydropyridine Derivatives as Anticancer Agents"
Compound NameTarget Cancer TypeIC50 (µM)Mechanism
Compound AMDA-MB-468 (TNBC)5.0EZH2 Inhibition
Compound BMCF-7 (ER-positive)7.5Histone Demethylation

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions with specific conditions optimized for yield and purity. The general synthetic route includes:

  • Formation of the Dihydropyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperidinyl Group : This step often utilizes reductive amination techniques.
  • Attachment of the Thiolan Group : Achieved via nucleophilic substitution reactions.

Common Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles:

Reaction TypeDescription
Oxidation Can be oxidized to form sulfoxides or sulfones.
Reduction Reduction reactions can modify functional groups.
Substitution Nucleophilic substitutions at various positions.

Comparaison Avec Des Composés Similaires

Structural Comparison

The target compound shares structural homology with several analogs, differing primarily in substituent groups and ring systems. Key comparisons include:

Compound Name Molecular Formula Substituent Features Key Structural Differences Reference ID
1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide (Target) Not Provided Thiolan-3-yl (tetrahydrothiophen-3-yl) ring attached to piperidine Reference compound for comparison. N/A
1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₈H₂₇N₃O₃ Oxan-4-yl (tetrahydropyran-4-yl) ring replaces thiolan-3-yl Increased oxygen content and altered ring size (tetrahydropyran vs. tetrahydrothiophene).
1-(3-{(1E)-2-cyano-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-enyl}-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide C₂₃H₂₅N₅O₅S Thiolan-3-yl with sulfone (1,1-dioxo) group; fused pyrido[1,2-a]pyrimidinone system Sulfone group enhances polarity; extended heterocyclic system introduces rigidity.
5-Bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide (B8) C₂₀H₂₂BrFN₂O₂ 4-Fluorobenzyl and bromo substituents; lacks thiolan/piperidinylmethyl linkage Halogenation and benzyl group suggest enhanced lipophilicity and potential CNS activity.

Key Observations :

  • The oxan-4-yl analog (C₁₈H₂₇N₃O₃) replaces the sulfur atom in thiolan with oxygen, likely reducing lipophilicity and altering metabolic stability .
  • The sulfone-containing analog (C₂₃H₂₅N₅O₅S) introduces a polar sulfone group, which may improve aqueous solubility but reduce membrane permeability .
Physicochemical and Pharmacological Profile
  • Lipophilicity : The thiolan-3-yl group (logP ~1.5–2.0) likely confers moderate lipophilicity, intermediate between the oxan-4-yl analog (logP ~1.0–1.5) and the halogenated B8 (logP ~2.5–3.0) .
  • Metabolic Stability : Sulfur-containing rings (e.g., thiolan) are prone to oxidation, whereas oxan derivatives may exhibit higher metabolic stability due to ether linkages .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions:
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are often employed to facilitate amide bond formation or cyclization steps .
  • Solvents : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize intermediates .
  • Temperature : Reactions typically proceed at 50–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR : ¹H/¹³C NMR confirms regiochemistry of the thiolan-piperidine and dihydropyridine moieties .
  • IR : Peaks at ~1650–1700 cm⁻¹ verify carbonyl groups (amide, oxo) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight matching theoretical values .
  • X-ray Crystallography : If crystals are obtainable, bond angles and stereochemistry can be unambiguously resolved .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., thiolan-containing compounds):
  • Enzyme Inhibition : Use fluorescence-based assays for kinases or proteases, given the compound’s potential interaction with ATP-binding pockets .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Molecular Docking : Pre-screen against targets like opioid receptors (due to thiolan-piperidine motifs) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields across literature?

  • Methodological Answer : Conduct a comparative study with controlled variables:
  • Catalyst Screening : Test Lewis acids (BF₃·Et₂O vs. ZnCl₂) under identical solvent/temperature conditions .
  • Reaction Monitoring : Use HPLC to track intermediate formation and identify yield-limiting steps .
  • By-Product Analysis : LC-MS to characterize impurities (e.g., unreacted piperidine intermediates) .

Q. What computational methods elucidate the compound’s reaction mechanisms and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states for key steps (e.g., amide coupling) to identify rate-determining barriers .
  • Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to refine synthetic protocols .
  • Frontier Orbital Analysis : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., thiolan → thiomorpholine) to assess impact on bioactivity .
  • Pharmacophore Mapping : Overlay docking poses with active analogs (e.g., opioid receptor ligands) to identify critical binding motifs .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to assay results .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC Validation : Establish linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and recovery rates (>90%) in biological fluids .
  • Stability Testing : Monitor degradation under stress conditions (pH 2–12, UV light) to identify labile functional groups (e.g., dihydropyridine ring) .
  • Cross-Validation : Compare NMR quantitation with HPLC to ensure method robustness .

Q. How can researchers troubleshoot low yields in scale-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • Flow Chemistry : Test continuous-flow reactors to improve heat/mass transfer during exothermic steps .
  • Catalyst Recycling : Immobilize metal catalysts on silica to reduce waste and cost .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.